3-Ethyl-3-azabicyclo[3.3.1]nonan-9-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-ethyl-3-azabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C10H17NO/c1-2-11-6-8-4-3-5-9(7-11)10(8)12/h8-9H,2-7H2,1H3 |
InChI Key |
JNTWFKOWJGYVBW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2CCCC(C1)C2=O |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3 Ethyl 3 Azabicyclo 3.3.1 Nonan 9 One
Reactions of the Ketone Carbonyl Group
The ketone at the C-9 position is a central site for chemical modification, though its reactivity is tempered by significant steric hindrance imposed by the bicyclic system. bath.ac.uk
Nucleophilic attack on the C-9 carbonyl of the 3-ethyl-3-azabicyclo[3.3.1]nonan-9-one system is a well-studied transformation. The stereochemical outcome of these reactions is largely governed by the approach of the nucleophile to the sterically crowded ketone.
Reduction of the ketone with hydride reagents like Lithium Aluminium Hydride (LAH) or Sodium Borohydride (B1222165) results in the formation of the corresponding secondary alcohol, 9-hydroxy-3-ethyl-3-azabicyclo[3.3.1]nonane. bath.ac.ukepo.org The reaction proceeds with high diastereoselectivity. It is proposed that the incoming hydride preferentially attacks from the equatorial position relative to the carbocyclic ring. bath.ac.uk This leads to the predominant formation of the axial alcohol. This stereochemical preference is thought to be guided by the coordination of the metal hydride to the nitrogen atom's lone pair, which directs the nucleophile to the less hindered face of the carbonyl. bath.ac.uk A similar axial attack preference has been noted in the reduction of related 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. niscpr.res.in
The C-9 ketone also undergoes condensation reactions with various nitrogen-containing nucleophiles. For instance, reactions with hydroxylamine (B1172632) and hydrazine (B178648) hydrate (B1144303) yield the corresponding oximes and hydrazones, respectively. pleiades.onlineresearchgate.net Further reductive amination can be employed to synthesize 9-amino-3-azabicyclo[3.3.1]nonane derivatives. pleiades.onlineresearchgate.net
Table 1: Stereochemical Outcomes of Nucleophilic Addition to the C-9 Carbonyl
| Reagent | Product | Predominant Stereochemistry | Rationale |
|---|---|---|---|
| LiAlH₄ / NaBH₄ | 9-Hydroxy-3-ethyl-3-azabicyclo[3.3.1]nonan-9-ol | Axial-OH | Equatorial hydride attack, guided by N-metal coordination. bath.ac.uk |
| C₆H₅MgBr | 9-Aryl-9-hydroxy-3-azabicyclo[3.3.1]nonan-9-ol | Aryl group syn to heteroatom | Coordination of Grignard reagent to ring heteroatom prior to attack. researchgate.net |
| NH₂OH | This compound oxime | Not specified | Condensation reaction. pleiades.onlineresearchgate.net |
| NH₂NH₂·H₂O | This compound hydrazone | Not specified | Condensation reaction. pleiades.onlineresearchgate.net |
The reactivity of the carbons alpha to the C-9 ketone (C-1 and C-8) is critical for forming carbon-carbon bonds. This reactivity is accessed through the formation of enolates or enol ethers. While enolization away from the bridgehead (at C-8) is typical for ketones, the bicyclo[3.3.1]nonane system can exhibit more complex behavior.
Studies on related bicyclic ketones have shown that under strong basic conditions (e.g., t-BuOK/t-BuOH), β-enolization can occur, leading to the formation of a δ-enolate. core.ac.uk This process can result in skeletal rearrangements. For instance, 3,3-dimethylbicyclo[3.2.2]nonan-2-one has been observed to rearrange to the more stable 3,3-dimethylbicyclo[3.3.1]nonan-2-one. core.ac.uk
In synthetic applications involving related azabicyclic systems, aldol (B89426) reactions have been achieved through the in situ generation of silyl (B83357) enol ethers via the Mukaiyama aldol reaction protocol. nih.gov This demonstrates that the alpha-protons can be abstracted to form enolates, which can then react with electrophiles like aldehydes. The stereoselectivity of such aldol reactions is influenced by the configuration of the N-substituent. academie-sciences.fr
Transformations at the Nitrogen Atom and Ethyl Moiety
The tertiary amine at the N-3 position is another key reactive center, allowing for modification of the substituent on the nitrogen atom.
While the title compound features an N-ethyl group, studies on analogous N-methyl compounds provide a clear pathway for its removal and replacement. N-dealkylation is a crucial step for creating derivatives with varied N-substituents, which can profoundly alter the molecule's biological properties. nih.govgoogle.com
A common method for N-demethylation involves the use of cyanogen (B1215507) bromide in the presence of a base like potassium carbonate, which proceeds via a cyanamide (B42294) intermediate. nih.gov This intermediate can then be hydrolyzed to yield the secondary amine (3-azabicyclo[3.3.1]nonan-9-one). This secondary amine is a versatile intermediate that can be subsequently N-alkylated with various alkyl halides or other electrophiles to introduce new functional groups at the nitrogen position. academie-sciences.frnih.govgrafiati.com The original synthesis of the N-ethyl compound itself often involves a direct N-alkylation approach, such as the double Mannich reaction between a cyclohexanone (B45756) derivative, formaldehyde, and ethylamine (B1201723). psu.edu
Table 2: Representative Reactions at the Nitrogen Atom
| Starting Material | Reagents | Product | Reaction Type |
|---|
The reactivity of the N-ethyl group is primarily centered on the lone pair of electrons on the nitrogen atom. This lone pair is available for reactions with electrophiles, such as in acylation reactions with acetic anhydride (B1165640) to form the corresponding N-acetyl derivative, or in quaternization reactions with alkyl halides. niscpr.res.in NMR studies on N-acetylated derivatives suggest a slight flattening of the ring at the nitrogen end, indicating some degree of planarization upon conversion of the amine to an amide. niscpr.res.in
Bridgehead Reactivity and Transannular Interactions within the Bicyclic System
The unique geometry of the bicyclo[3.3.1]nonane skeleton gives rise to specific reactivity patterns at the bridgehead carbons (C-1 and C-5) and enables through-space interactions between non-bonded atoms.
The bridgehead positions are generally unreactive towards reactions that would involve the formation of a carbocation or a double bond at that site, as this would violate Bredt's rule and introduce excessive ring strain. acs.org For example, attempts to form a bridgehead alkene from a related 9-hydroxy derivative were unsuccessful. acs.org However, under specific conditions, such as silver(I)-promoted intramolecular Friedel-Crafts reactions, arylation at a bridgehead position has been achieved in related systems, providing a route to complex polycyclic structures. acs.org
A key feature of the 3-azabicyclo[3.3.1]nonan-9-one system is the potential for a transannular interaction between the electron-rich nitrogen atom at N-3 and the electron-deficient carbonyl carbon at C-9. acs.orgacs.org This N···C=O interaction is a type of n → π* interaction. Its presence is supported by spectroscopic data and influences the compound's conformation and reactivity. acs.orgacs.org This interaction is strongest when the rings adopt a chair-boat conformation, but the energetic penalty of this conformation means the twin-chair form is still generally preferred. niscpr.res.inoregonstate.edu Nevertheless, this through-space interaction can affect the electron density at the carbonyl carbon, potentially modulating its reactivity towards nucleophiles.
Ring Expansion and Ring Opening Reactions
Ring expansion and ring opening reactions are fundamental transformations that can alter the core structure of cyclic compounds. For cyclic ketones like this compound, these reactions can lead to the formation of larger ring systems, such as lactones or expanded carbocycles, which are valuable intermediates in organic synthesis.
One of the most common ring expansion reactions for cyclic ketones is the Baeyer-Villiger oxidation. wikipedia.org This reaction involves the oxidation of a ketone with a peroxyacid or peroxide to form an ester or, in the case of a cyclic ketone, a lactone. The mechanism involves the migration of a carbon atom adjacent to the carbonyl group. wikipedia.org
While no studies have been published on the Baeyer-Villiger oxidation of this compound specifically, research on related bicyclo[3.3.1]nonane systems provides insight into this potential transformation. For instance, an alternative to the Baeyer-Villiger oxidation has been explored for a related isomer, 2β-ethyl-9-phenylsulfonyl-9-azabicyclo[3.3.1]nonan-3-one. rsc.orgrsc.org This study utilized a tandem Beckmann and Huisgen–White rearrangement to achieve ring expansion, transforming the ketone into a bicyclic lactone. rsc.org This suggests that the bicyclo[3.3.1]nonane framework is amenable to such expansion reactions, although the specific influence of the N-ethyl group on the 9-oxo isomer remains uninvestigated.
Another potential pathway for ring modification is through fragmentation reactions. The rigid structure of the bicyclo[3.3.1]nonane skeleton can, under certain conditions, undergo cleavage of one of the rings. However, literature detailing such fragmentation for this compound is not available.
The following table summarizes a ring expansion reaction of a related bicyclo[3.3.1]nonane derivative, illustrating a potential transformation pathway.
Table 1: Ring Expansion of an Analogous Bicyclo[3.3.1]nonane Ketone
| Starting Material | Reagents/Conditions | Product | Reaction Type | Reference |
|---|
This interactive table showcases a documented ring expansion of a closely related structural isomer.
Degradation Pathways and Chemical Stability Studies
General knowledge of organic chemistry suggests that the ketone functional group could be susceptible to reduction or nucleophilic attack, while the tertiary amine could undergo oxidation. The bicyclic system itself is generally considered to be a stable framework. A doctoral thesis mentions the use of the "this compound core" as a stable template for the synthesis of more complex molecules, implying its robustness under certain reductive conditions (e.g., with lithium aluminum hydride). However, this does not constitute a formal stability or degradation study.
Without specific experimental data, any discussion of degradation pathways remains speculative. Formal studies would be required to identify potential degradation products and to quantify the stability of this compound under various conditions (e.g., pH, temperature, light exposure).
Structural and Stereochemical Characterization of 3 Ethyl 3 Azabicyclo 3.3.1 Nonan 9 One and Its Analogs
Conformational Analysis of the Bicyclo[3.3.1]nonane Scaffold
The bicyclo[3.3.1]nonane system can theoretically exist in three primary conformations: a twin-chair (or chair-chair), a chair-boat, and a twin-boat conformation. oregonstate.edudigitellinc.comrsc.org The relative stability of these conformers is a key aspect of their chemistry and is influenced by various factors, including substituent effects.
Chair-Chair Conformation Preference and its Distortions
The chair-chair (CC) conformation is generally the most thermodynamically stable arrangement for the majority of bicyclo[3.3.1]nonane derivatives. vu.lt This preference is attributed to the minimization of steric strain and the optimization of bond angles throughout the bicyclic system. In this conformation, both six-membered rings adopt a chair-like geometry.
However, the ideal chair geometry is often distorted. In 3-azabicyclo[3.3.1]nonane systems, the lone pair of electrons on the nitrogen atom (N3) can exert a strong repulsive force on the hydrogen at the C7 position, leading to significant distortion of the cyclohexane (B81311) ring. rsc.org This repulsion can cause a flattening of the ring at the nitrogen end. niscpr.res.in Studies on N-acyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonanes have shown a preference for twin-chair conformations with a slight flattening at the nitrogen end. niscpr.res.in Similarly, in some amides derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine, a flattened chair-chair conformation is preferred. researchgate.net The repulsion between the C3 and C7 atoms is a known factor that causes flattening in both chair rings. cdnsciencepub.com
Boat-Chair and Boat-Boat Conformations: Energy Profiles and Interconversion
While the chair-chair conformation is often the most stable, boat-chair (BC) and boat-boat (BB) conformations are also possible and can be populated depending on the substitution pattern and other structural features. vu.ltresearchgate.net The energy difference between the chair-chair and boat-chair conformers can be relatively high in the parent hydrocarbon, but the presence of the boat-chair form has been experimentally identified at elevated temperatures. lookchem.com
The interconversion between these conformations, such as the chair-chair to boat-chair transition, is a dynamic process. lookchem.com For 3,7-diacyl-3,7-diazabicyclo[3.3.1]nonanes, the energy sequence is typically CC < BC < TT (twin-twist), with the relative energy of the BC conformer being 6-7 kcal mol⁻¹ higher than the optimal CC structure. researchgate.net The twin-boat conformation is generally considered to have too high an energy to be significantly populated. lookchem.com
In certain substituted analogs, the boat-chair conformation can become the preferred or even the dominant form. For instance, in some 3-thia-7-azabicyclo[3.3.1]nonan-9-ones, a single crystal X-ray diffraction analysis revealed a boat conformer for the nitrogen-containing ring and a chair conformer for the sulfur-containing ring. tandfonline.com The introduction of bulky substituents at the 3a- or 7a-positions can force the substituted ring into a boat conformation to alleviate steric interactions. vu.lt
Influence of Substituents (e.g., N-Ethyl) on Conformational Equilibrium
For N-acyl derivatives, the delocalization of the nitrogen lone pair into the carbonyl group can lead to a more planar geometry around the nitrogen, which favors a twin-chair conformation with some flattening. niscpr.res.in In contrast, N-alkyl or N-arylsulfonyl substituents, which result in a more pyramidal nitrogen, can favor a boat-chair conformation. rsc.org In the case of 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine derivatives, NMR data indicated a preferred flattened chair-chair conformation with the N-CH3 group in an equatorial position. researchgate.net This suggests that an N-ethyl group would likely also favor an equatorial position in a chair-chair conformation to minimize steric interactions. The presence of substituents can also introduce stabilizing intramolecular interactions, such as C–H⋯S hydrogen bonding in certain thia-analogs, which can further influence the conformational preference. rsc.org
Crystal Structure Elucidation via X-ray Diffraction
Analysis of Bond Lengths, Angles, and Dihedral Angles
The crystal structure of various bicyclo[3.3.1]nonane derivatives has been extensively studied, revealing key structural parameters. For instance, in exo-7-methylbicyclo[3.3.1]nonan-3-one, which exists in a chair-chair conformation, the C(3)-C(7) distance is 3.004(5) Å. cdnsciencepub.com The bond lengths and angles within the bicyclo[3.3.1]nonane skeleton generally show minor deviations from the average values of 1.536(2) Å and 111.5° found in the unsubstituted nonane, with the greatest deviations occurring around the C3 and C7 atoms. cdnsciencepub.com
In a derivative of 3-azabicyclo[3.3.1]nonan-9-one, the piperidinone ring was found to adopt a chair conformation with specific puckering parameters. nih.gov The analysis of torsion angles in various analogs provides further insight into the precise shape of the rings. For example, in 2,4-bis(2-fluorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one, the torsion angles C8-C2-C1-C9 and C8-C6-C7-C15 were determined to be -179.99 (3)° and 179.48 (4)°, respectively. nih.gov
Table 1: Selected Crystallographic Data for Bicyclo[3.3.1]nonane Derivatives
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Conformation |
|---|---|---|---|---|---|---|
| exo-7-methylbicyclo[3.3.1]nonan-3-one cdnsciencepub.com | I4₁ | 15.115(1) | 15.115(1) | 7.677(2) | 90 | Chair-Chair |
| endo-7-methylbicyclo[3.3.1]nonan-3-one cdnsciencepub.com | P2₁ | 6.446(1) | 7.831(1) | 8.414(2) | 94.42(2) | Chair-Boat |
| 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonane hydroperchlorate nih.gov | N/A | N/A | N/A | N/A | N/A | N/A |
| 9-Benzyl-2-[(1RS)-1-hydroxybenzyl]-9-azabicyclo[3.3.1]nonan-3-one iucr.org | Monoclinic | 14.380(3) | 9.3100(19) | 13.270(3) | 106.21(3) | N/A |
Intermolecular Interactions and Crystal Packing Motifs
The way molecules pack in a crystal is governed by intermolecular interactions. In the crystal structure of 2,4-bis(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one, the packing is stabilized by an intermolecular N-H···O hydrogen bond. nih.gov In a related ortho-isomer, an intermolecular N-H···π interaction with a H···Cg distance of 2.75 Å is observed. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-one |
| Bicyclo[3.3.1]nonane |
| N-acyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonanes |
| 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine |
| 3,7-diacyl-3,7-diazabicyclo[3.3.1]nonanes |
| 3-thia-7-azabicyclo[3.3.1]nonan-9-ones |
| exo-7-methylbicyclo[3.3.1]nonan-3-one |
| endo-7-methylbicyclo[3.3.1]nonan-3-one |
| 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonane hydroperchlorate |
| 9-Benzyl-2-[(1RS)-1-hydroxybenzyl]-9-azabicyclo[3.3.1]nonan-3-one |
| Ethyl 2-[2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazin-1-yl] |
| 2,4-bis(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one |
Advanced Spectroscopic Probes for Structural Information
The definitive structural elucidation of this compound and its related analogs relies on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HR-MS) are indispensable tools, each providing complementary information to build a complete picture of the molecule's constitution, connectivity, and stereochemistry.
NMR spectroscopy is the most powerful method for determining the solution-state conformation of 3-azabicyclo[3.3.1]nonane systems. The bicyclic framework can theoretically exist in a double-chair (chair-chair), chair-boat, or boat-boat conformation. For many 3-azabicyclo[3.3.1]nonan-9-one derivatives, the chair-chair conformation is predominant. bath.ac.uk
In the case of This compound , ¹H NMR evidence strongly supports a chair-chair conformation. bath.ac.uk A key diagnostic feature is the significant chemical shift difference between the axial and equatorial protons on the carbocyclic ring, particularly at the C7 position. The axial proton (H7ax) is deshielded by the proximate lone pair of the nitrogen atom in a chair-chair arrangement, causing its signal to appear significantly downfield compared to the equatorial proton (H7eq). bath.ac.uk For instance, the methylene (B1212753) at C7 shows two distinct signals, with the axial proton resonating at approximately 2.71-2.90 ppm and the equatorial proton at 1.49-1.57 ppm. bath.ac.uk This large separation is characteristic of the 1,3-diaxial interaction between the nitrogen lone pair and the axial proton, a feature absent in the chair-boat conformation where the nitrogen is too distant to exert such a strong deshielding effect. bath.ac.uk
The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon (C9) typically appears significantly downfield, while the bridgehead carbons (C1 and C5) and the carbons adjacent to the nitrogen (C2 and C4) show characteristic shifts. In variously substituted 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, the bridgehead carbons (C1/C5) resonate around 41 ppm, while the benzylic carbons (C2/C4) are found further downfield at approximately 61 ppm. nih.gov
The following tables summarize representative NMR data for the parent compound and a related analog.
Table 1: ¹H NMR Chemical Shift Data for this compound Data based on conformational analysis described in the literature. bath.ac.uk
| Proton | Multiplicity | Chemical Shift (δ, ppm) |
| H7ax | m | 2.71 - 2.90 |
| H7eq | m | 1.49 - 1.57 |
| Other CH₂ | m | 1.5 - 2.9 |
| N-CH₂-CH₃ | q | (Not specified) |
| N-CH₂-CH₃ | t | (Not specified) |
Table 2: ¹³C NMR Chemical Shift Data for a Representative Analog: 2,4-bis(4-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one derivative (3a) nih.gov
| Carbon | Chemical Shift (δ, ppm) |
| C1/C5 (Bridgehead) | 41.38 |
| C2/C4 (Benzylic) | 61.58 |
| C6/C8 (Methylene) | 25.61 |
| C7 (Methylene) | 18.30 |
| C9 (Carbonyl) | (Not specified in abstract) |
| Aromatic Carbons | (Not specified in abstract) |
While 1D NMR provides information on chemical environments, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the complex connectivity within the bicyclic system. nih.gov
COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps out proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between geminal protons on the same methylene group and vicinal protons on adjacent carbons. This allows for tracing the spin systems through the piperidine (B6355638) and cyclohexane rings, confirming the carbon framework. For example, it would verify the connectivity from the bridgehead protons (H1, H5) to the adjacent methylene protons (H2, H4, H6, H8).
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These heteronuclear correlation experiments establish one-bond proton-carbon (¹H-¹³C) correlations. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom it is directly attached to. This technique is invaluable for assigning the carbon signals based on the already assigned proton spectrum, or vice-versa.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect spatial proximities between protons, regardless of whether they are connected through bonds. For the 3-azabicyclo[3.3.1]nonane core, a NOESY spectrum can provide definitive proof of conformation. For example, in the chair-chair conformer of this compound, a cross-peak would be expected between the axial proton at C7 and the axial proton at C6, confirming their spatial relationship. bath.ac.uklu.se
The combination of these 2D techniques allows for a complete and unambiguous assignment of all proton and carbon signals, solidifying the structural and stereochemical characterization. nih.gov
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound and its analogs, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) group. nih.govresearchgate.net
The ketone within the bicyclo[3.3.1]nonane framework typically exhibits a strong, sharp absorption in the region of 1700-1725 cm⁻¹ . The exact position can be influenced by ring strain and the electronic effects of substituents on the bicyclic system. The presence of this band is a clear indicator of the C=O functional group at the C9 position.
Other important vibrations include:
C-H Stretching: Aliphatic C-H stretches from the ethyl group and the bicyclic rings are observed in the region of 2850-3000 cm⁻¹ .
C-N Stretching: The stretching vibration of the tertiary amine C-N bond typically appears in the 1000-1250 cm⁻¹ region, though it can sometimes be weak and difficult to assign definitively.
IR analysis serves as a crucial preliminary check, confirming the presence of the core ketone functionality before more detailed structural analysis is undertaken with NMR and mass spectrometry. nih.gov
High-Resolution Mass Spectrometry (HR-MS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. This technique is essential for confirming the molecular formula of a newly synthesized compound and distinguishing it from other compounds with the same nominal mass. nih.govresearchgate.net
For This compound , the molecular formula is C₁₀H₁₇NO . HR-MS analysis would be used to measure the exact mass of the molecular ion ([M]⁺) or, more commonly, the protonated molecule ([M+H]⁺).
The theoretical exact mass of the neutral molecule is calculated as follows:
10 Carbon atoms: 10 × 12.000000 = 120.000000
17 Hydrogen atoms: 17 × 1.007825 = 17.133025
1 Nitrogen atom: 1 × 14.003074 = 14.003074
1 Oxygen atom: 1 × 15.994915 = 15.994915
Total Exact Mass (C₁₀H₁₇NO): 167.131014 u
An HR-MS experiment would be expected to yield a mass for the protonated molecule, [C₁₀H₁₈NO]⁺, of 168.13829 u . The ability to measure this mass to within a few parts per million (ppm) of the theoretical value provides unequivocal confirmation of the compound's molecular formula. nih.gov
Theoretical and Computational Studies on 3 Ethyl 3 Azabicyclo 3.3.1 Nonan 9 One
Quantum Mechanical Calculations (Ab Initio, DFT) for Electronic Structure and Energetics
Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for elucidating the electronic structure and energetics of 3-azabicyclo[3.3.1]nonane derivatives. These studies provide crucial data on molecular stability, electronic properties, and reactivity descriptors.
For the broader class of 3-azabicyclo[3.3.1]nonan-9-ones, ab initio calculations have been employed to determine the energy differences between various conformers. For instance, single-point calculations at the MP4/6-31G level for a related compound, 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, revealed a relatively small energy difference of 1.497 kcal/mol between the chair-chair (CC) and boat-chair (BC) conformers, indicating that both can coexist. researchgate.net
DFT studies, often using the B3LYP functional, are widely applied to explore electronic properties. nih.govsemanticscholar.org These calculations allow for the determination of key electronic parameters such as dipole moment, polarizability, and hyperpolarizability. For N-acetyl-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-yl derivatives, DFT calculations have been used to predict these properties, which are essential for understanding the molecule's interaction with external electric fields and its potential in nonlinear optics. semanticscholar.org Furthermore, DFT is used to compute global chemical reactivity descriptors, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP) maps, which help in identifying the reactive sites within the molecule. tandfonline.com
Table 1: Calculated Electronic Properties for a Representative 3-Azabicyclo[3.3.1]nonane Derivative (Data extrapolated from studies on N-acetyl-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-yl derivatives)
| Property | Calculated Value | Unit | Reference |
| Dipole Moment (μ) | 4.34 | Debye | semanticscholar.org |
| Polarizability (α) | 8.18 x 10⁻²⁴ | e.s.u | semanticscholar.org |
| First Order Hyperpolarizability (β) | 2.136 x 10⁻³⁰ | e.s.u | semanticscholar.org |
| HOMO Energy | -6.2 | eV | nih.gov |
| LUMO Energy | -1.8 | eV | nih.gov |
| Energy Gap (ΔE) | 4.4 | eV | nih.gov |
Molecular Mechanics (MMX) and Molecular Dynamics Simulations for Conformational Landscapes
The conformational landscape of the 3-azabicyclo[3.3.1]nonane skeleton is complex, with several possible arrangements for its two fused rings. Molecular Mechanics (MMX) calculations and Molecular Dynamics (MD) simulations are powerful methods for exploring these conformational possibilities and identifying the most stable structures. researchgate.netacs.org
Studies on various N-substituted 3-azabicyclo[3.3.1]nonan-9-ones consistently show that the bicyclic system is governed primarily by steric factors. researchgate.net The most frequently preferred conformation is a flattened chair-chair (CC) form, where the substituent on the nitrogen atom (such as an ethyl group) occupies an equatorial position. researchgate.netresearchgate.net This arrangement minimizes steric hindrance.
However, other conformations, such as the chair-boat (CB), are also possible and can be populated depending on substitution patterns or intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net For instance, the introduction of bulky substituents at other positions in the rings can shift the equilibrium in favor of the chair-boat conformation. researchgate.net MMX calculations have been instrumental in demonstrating that for most simple derivatives, a monoconformational character (predominantly chair-chair) can be reasonably assumed. researchgate.net
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can then be validated against experimental results from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. For 3-azabicyclo[3.3.1]nonane derivatives, DFT calculations have been successfully used to predict ¹H and ¹³C NMR chemical shifts. nih.govfoodb.ca
The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is commonly used for this purpose. Theoretical chemical shifts are calculated and then compared with experimental spectra, aiding in the definitive assignment of signals and confirming the proposed molecular structures and conformations. nih.gov For example, the calculated chemical shifts for the benzylic (H-2/H-4) and bridgehead (H-1/H-5) protons in diaryl-substituted analogues show good correlation with experimental values obtained from 1D and 2D NMR experiments. nih.govsemanticscholar.org This agreement between theoretical and experimental data provides strong evidence for the predicted conformations, such as the chair-boat arrangement of the piperidine (B6355638) ring and the chair form of the cyclohexane (B81311) ring in certain spiro derivatives. semanticscholar.org
Table 2: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons in a 3-Azabicyclo[3.3.1]nonane Skeleton (Data based on studies of various 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives)
| Carbon Atom | Typical Experimental δ (ppm) | Typical Predicted δ (ppm) | Conformation | Reference |
| C1/C5 (Bridgehead) | 41.4 | 41.5 | Chair-Boat | semanticscholar.org |
| C2/C4 (Benzylic) | 61.6 | 61.2 | Chair-Boat | semanticscholar.org |
| C9 (Ketone) | ~210 | Varies | Chair-Chair | semanticscholar.org |
| C6/C8 (Methylene) | 25.6 | 25.7 | Chair-Boat | semanticscholar.org |
Computational Investigation of Reaction Mechanisms and Transition States
Computational methods are invaluable for investigating the mechanisms of chemical reactions, allowing for the characterization of intermediates and transition states that are often difficult to observe experimentally. For the synthesis of the 3-azabicyclo[3.3.1]nonane core, which is typically achieved through a Mannich-type reaction, computational studies can elucidate the reaction pathway. researchgate.net
DFT calculations can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This involves locating the transition state structure and calculating its energy, which corresponds to the activation barrier of the reaction. ucl.ac.uk For related cyclization reactions, such as the aza-Prins reaction, computational analysis of the chair-like transition state helps explain the observed stereoselectivity of the products. beilstein-journals.org Studies on similar multicomponent reactions have used computational models to propose plausible mechanistic pathways, involving steps like deprotonation, cyclization, and elimination, and to understand how intermediates lead to the final bicyclic structure. acs.org
Studies of Weak Intermolecular Interactions and Crystal Engineering
The way molecules pack in a solid state is governed by a network of weak intermolecular interactions. Computational studies are essential for analyzing these interactions and for the rational design of crystal structures, a field known as crystal engineering. iitm.ac.in
Advanced Analytical Methodologies for Characterization and Purity Assessment
Chromatographic Techniques for Separation and Purification (e.g., Column Chromatography, TLC)
Chromatographic methods are indispensable tools for the separation and purification of 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-one from reaction mixtures and for assessing its purity. Thin-Layer Chromatography (TLC) and column chromatography are the most commonly employed techniques.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of reactions that synthesize 3-azabicyclo[3.3.1]nonan-9-one derivatives and for preliminary purity checks. semanticscholar.orgrsc.org For instance, in the synthesis of related N-substituted 9-azabicyclo[3.3.1]nonan-3-one derivatives, TLC is used to confirm the completion of the reaction before proceeding with purification. nih.govpsu.edu In the purification of a close analog, ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, a retention factor (Rf) of 0.36 was observed using a mobile phase of 12.5% ethyl acetate (B1210297) in petroleum ether on a silica (B1680970) gel plate. nih.gov Similarly, for 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, an Rf value of 0.5 was reported with ethyl acetate as the eluent on a silica gel plate. orgsyn.org
Column Chromatography: For the purification of this compound and its analogs on a preparative scale, column chromatography is the method of choice. Silica gel is overwhelmingly the stationary phase used for these separations. rsc.orgnih.govrsc.org The choice of mobile phase is critical for achieving effective separation and is tailored based on the polarity of the specific derivative. A variety of solvent systems have been successfully utilized for the purification of related compounds, demonstrating the versatility of this technique.
For example, a mixture of ethyl acetate and petroleum ether is a common eluent system. nih.govrsc.org The purification of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate was achieved using 12.5% ethyl acetate in petroleum ether. nih.gov In another instance, a gradient of petroleum ether and diethyl ether (5-10%) was used to purify 2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrile. nih.gov For more polar derivatives, solvent systems containing methanol (B129727) are employed. The purification of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, for example, has been accomplished using a mobile phase of dichloromethane (B109758) and methanol in a 49:1 ratio. acs.orggoogle.comgoogle.com In some cases, alumina (B75360) has been used as the stationary phase, such as in the purification of certain 3,7-diazabicyclo[3.3.1]nonan-9-ones with a benzene:dioxane (5:1) eluent. semanticscholar.org
Table 1: Examples of Chromatographic Conditions for Purification of 3-Azabicyclo[3.3.1]nonan-9-one Analogs
| Compound Name | Stationary Phase | Mobile Phase | Reference |
| Ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate | Silica Gel | 12.5% Ethyl Acetate in Petroleum Ether | nih.gov |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Silica Gel | Dichloromethane:Methanol (49:1, v/v) | acs.orggoogle.comgoogle.com |
| 2-(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrile | Silica Gel | Petroleum Ether and Diethyl Ether (5-10%) | nih.govpsu.edu |
| 3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives | Alumina | Benzene:Dioxane (5:1) | semanticscholar.org |
| 9-Azabicyclo[3.3.1]nonane-3-one N-oxyl | Silica Gel | Hexane:Ethyl Acetate (2:1) | rsc.org |
Advanced Solid-State Analytical Methods (e.g., Solid-State NMR, Thermal Analysis)
Advanced solid-state analytical methods provide crucial information regarding the three-dimensional structure, conformation, and thermal stability of this compound.
Single-crystal X-ray diffraction analysis of related compounds, such as 2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, has revealed detailed conformational information, in this case showing a boat conformation for the nitrogen-containing ring and a chair for the sulfur-containing ring. tandfonline.com In another example, the crystal structure of 2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrile confirmed that both the piperidine (B6355638) and cyclohexane (B81311) rings adopt a chair conformation. nih.govpsu.edu These studies are vital for understanding the molecule's three-dimensional geometry, which influences its physical properties and biological interactions.
Thermal Analysis: Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA), are used to investigate the thermal stability of compounds. Studies on related azabicyclo[3.3.1]nonane derivatives provide insight into the potential thermal behavior of this compound. For instance, the thermal reactivity of 3,7-dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane (DPT) has been examined using non-isothermal DTA. nih.gov Further studies on DPT using DSC showed a decomposition onset at 211°C. researchgate.net More detailed thermal analysis of DPT using Accelerating Rate Calorimetry (ARC) indicated that thermal decomposition began at 120.0 °C. acs.org The characterization of a supported version of 3-oxo-9-azabicyclo[3.3.1]nonane-N-oxyl on mesoporous silica (SBA-15) also involved simultaneous thermal analysis (STA) to assess its stability. nih.gov These methods are crucial for determining the safe handling and storage temperatures of the compound and for understanding its decomposition pathways.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes for 3-Ethyl-3-azabicyclo[3.3.1]nonan-9-one
The classical synthesis of the 3-azabicyclo[3.3.1]nonan-9-one core often relies on the Mannich reaction, a robust but sometimes limited method. semanticscholar.orgresearchgate.net Future research should focus on developing more efficient, sustainable, and versatile synthetic routes specifically tailored for this compound.
Key areas for exploration include:
One-Pot Tandem Reactions: Designing facile, one-pot procedures, such as tandem Mannich annulations, can significantly improve efficiency by minimizing intermediate purification steps. rsc.org For instance, a reaction cascade involving an N-ethylated precursor could directly yield the target compound.
Green Chemistry Approaches: The integration of green and sustainable chemistry principles is paramount. This includes the use of visible light-activated photoredox catalysts, which can facilitate reactions under mild conditions. rsc.org Furthermore, microwave-assisted and ultrasound-assisted organic synthesis have emerged as powerful techniques for accelerating reaction rates, increasing yields, and often reducing the need for hazardous solvents in the synthesis of heterocyclic compounds. nih.govresearchgate.net
Novel Precursors: Research into alternative starting materials beyond the conventional cyclic ketones and aldehydes could open new synthetic pathways. The use of aromatic ketones as precursors has shown promise for synthesizing the core scaffold and could be adapted for the N-ethyl derivative. rsc.org
| Synthetic Approach | Description | Potential Advantages for this compound Synthesis |
|---|---|---|
| Tandem Mannich Annulation | A one-pot reaction combining multiple Mannich reaction steps to rapidly build the bicyclic core. rsc.org | Increased step economy, reduced waste, and potentially higher overall yields. |
| Photoredox Catalysis | Utilizes visible light to initiate chemical transformations via single electron transfer (SET) pathways. rsc.org | Mild reaction conditions, high selectivity, and access to novel reactivity patterns. |
| Microwave/Ultrasound-Assisted Synthesis | Employs microwave or ultrasonic irradiation to accelerate reaction rates. nih.govresearchgate.net | Drastically reduced reaction times, improved yields, and enhanced purity of the final product. |
Exploration of Less-Common Chemical Transformations and Reactivity Patterns
The reactivity of this compound is largely centered around its ketone functionality. A deeper exploration of less-common transformations could unlock new synthetic possibilities and applications.
Future studies could investigate:
Stereoselective Carbonyl Transformations: Beyond simple reductions, research into highly diastereoselective additions to the C-9 carbonyl group using various organometallic reagents or organocatalysts would be valuable. This could provide access to a range of tertiary alcohols with controlled stereochemistry. researchgate.net
C-H Functionalization: Direct functionalization of the C-H bonds on the carbocyclic skeleton is a powerful strategy for introducing complexity. This would allow for the late-stage modification of the molecule without requiring de novo synthesis.
Ring-Opening and Rearrangement Reactions: Investigating the conditions under which the bicyclic system can undergo ring-opening or rearrangement could lead to the synthesis of other valuable heterocyclic scaffolds, such as substituted piperidines or azocanes.
Advanced Computational Modeling for Complex Reactivity and Properties
Computational chemistry offers a powerful toolkit for understanding and predicting the behavior of complex molecules. researchgate.net Applying these methods to this compound can provide insights that are difficult to obtain through experimental means alone.
Key computational research avenues include:
Conformational Analysis: The 3-azabicyclo[3.3.1]nonane system can exist in various conformations, most notably the chair-chair and chair-boat forms. researchgate.netresearchgate.net Computational modeling can accurately predict the conformational preferences of this compound and its derivatives, which is crucial for understanding their reactivity and biological activity.
Mechanistic Studies: Density Functional Theory (DFT) and other quantum chemical methods can be used to elucidate the mechanisms of known and novel reactions. This includes modeling transition states to understand stereochemical outcomes and reaction kinetics. researchgate.net
Predictive Property Modeling: Computational tools can be employed to predict the physicochemical and pharmacological properties of novel derivatives before their synthesis, enabling a more rational design of molecules with desired characteristics.
Synthesis and Characterization of Novel Sterically Congested or Highly Functionalized Derivatives
The synthesis of novel derivatives of this compound, particularly those with increased steric bulk or multiple functional groups, is a promising area for future work. Such compounds could serve as unique building blocks in medicinal chemistry and materials science.
Future synthetic targets could include:
Sterically Hindered Analogues: Introducing bulky substituents at positions C-2, C-4, or on the nitrogen atom could lead to compounds with unique conformational properties and restricted reactivity, potentially useful as chiral ligands or catalysts.
Polyfunctionalized Scaffolds: The development of methods to install multiple, diverse functional groups onto the bicyclic frame would yield highly valuable and complex molecular architectures. acs.orgrsc.org For example, combining the ketone at C-9 with ester, nitro, or hydroxyl groups at other positions could generate scaffolds suitable for creating libraries of drug-like molecules. rsc.org
| Derivative Type | Description | Potential Research Application |
|---|---|---|
| Sterically Congested Derivatives | Introduction of large substituents near the reactive centers of the molecule. | Development of novel chiral auxiliaries, ligands for asymmetric catalysis, or conformationally restricted probes. |
| Polyfunctionalized Derivatives | Molecules bearing multiple functional groups (e.g., hydroxyl, carboxyl, amino) on the bicyclic core. rsc.orgthieme-connect.com | Creation of scaffolds for combinatorial libraries in drug discovery, synthesis of complex natural product analogues. |
| Fused-Ring Systems | Annulation of additional rings (e.g., pyrazole, thiazole) onto the azabicyclo[3.3.1]nonane framework. researchgate.net | Exploration of novel heterocyclic systems with unique electronic and biological properties. |
Integration of Flow Chemistry and Automation in Azabicyclo[3.3.1]nonane Synthesis
The fields of flow chemistry and automated synthesis offer transformative potential for the production of fine chemicals. wikipedia.org Applying these technologies to the synthesis of this compound could provide significant advantages over traditional batch processing.
Future directions in this area involve:
Development of Flow Processes: Converting key synthetic steps into a continuous flow process can enhance safety, improve heat and mass transfer, and allow for straightforward scaling. smolecule.com This is particularly advantageous for highly exothermic or hazardous reactions.
Automated Synthesis Platforms: The use of robotic systems and cartridge-based synthesizers can automate the multi-step synthesis and purification of this compound and its derivatives. youtube.comsigmaaldrich.com This would enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for biological evaluation. researchgate.netacs.org This automation increases efficiency, reproducibility, and safety by minimizing human intervention. wikipedia.org
Q & A
Q. What are the established synthetic routes for 3-ethyl-3-azabicyclo[3.3.1]nonan-9-one, and how can reaction conditions be optimized?
The compound is synthesized via a double Mannich reaction, typically involving acetone, benzaldehyde derivatives, and ammonium acetate in a 1:4:2 molar ratio under reflux in ethanol. Post-synthetic modifications (e.g., chloroacetylation) are performed using catalysts like triethylamine in dichloromethane . Optimization involves adjusting reaction time, temperature, and stoichiometry to enhance yield (reported up to 90%) and purity. Recrystallization from methanol is critical for isolating high-purity crystals .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- X-ray diffraction : Resolves the chair-chair conformation and hydrogen-bonding networks (e.g., C–H···O interactions) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1718 cm⁻¹) .
- NMR : Assigns stereochemistry and substituent positions (e.g., δ 1.4–2.5 ppm for bicyclic protons) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., van der Waals forces) .
Q. How is the baseline biological activity (e.g., antitumor or antimicrobial) of this compound evaluated?
In vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) are standard. Antimicrobial activity is tested via disk diffusion or broth dilution against Gram-positive/negative bacteria. Electron-withdrawing substituents (e.g., halogens) enhance cytotoxicity but reduce antioxidant capacity due to prooxidant effects .
Advanced Research Questions
Q. How do substituent electronic effects (e.g., –Cl, –OCH₃) influence biological activity?
- Electron-withdrawing groups (EWGs) : Halogens (e.g., –Cl) increase cytotoxicity by enhancing electrophilicity and DNA intercalation but reduce antioxidant activity .
- Electron-donating groups (EDGs) : Methoxy or methyl groups improve antioxidant capacity via radical scavenging but lower cytotoxicity . Structure-activity relationship (SAR) studies require systematic substitution at the 2,4-aryl positions and comparative bioassays .
Q. What computational methods are used to predict binding modes and molecular interactions?
- DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites .
- Molecular docking : Simulate ligand-protein interactions (e.g., with cancer targets like EGFR or tubulin) using software like AutoDock or Discovery Studio .
- MD simulations : Assess stability of ligand-receptor complexes over time .
Q. How can crystal packing and intermolecular forces inform drug formulation?
Crystal structures reveal hydrogen-bonding motifs (e.g., C–H···O) and π-π stacking, which influence solubility and stability. For example, weak van der Waals interactions in the title compound suggest poor aqueous solubility, necessitating co-crystallization or salt formation (e.g., hydrochloride salts) for improved bioavailability .
Q. What strategies mitigate toxicity while retaining pharmacological efficacy?
- β-cyclodextrin inclusion complexes : Enhance solubility and reduce acute toxicity (e.g., LD₅₀ studies in mice) while maintaining analgesic or antitumor activity .
- Pro-drug design : Mask reactive groups (e.g., chloroacetyl) with enzymatically cleavable moieties .
Q. How does stereochemistry impact conformational stability and bioactivity?
The chair-chair conformation dominates in the solid state, with equatorial aryl substituents minimizing steric strain. Boat or twisted conformers, observed in solution, may alter binding kinetics. Asymmetric synthesis or chiral resolution is required to isolate enantiomers for activity comparisons .
Q. What experimental designs resolve contradictions in biological data (e.g., cytotoxicity vs. antioxidant activity)?
Controlled SAR studies with isosteric substituents (e.g., replacing –Cl with –CF₃) clarify electronic vs. steric contributions. Parallel assays under standardized conditions (e.g., ROS scavenging vs. caspase-3 activation) differentiate mechanisms .
Q. How are advanced spectral techniques (e.g., SC-XRD vs. cryo-EM) applied to study dynamic molecular behavior?
SC-XRD resolves static crystal structures, while cryo-EM captures conformational flexibility in solution. Combined with variable-temperature NMR, these methods map dynamic equilibria between conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
